4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
This compound features a pyrrole core substituted with cyano (CN), ethyl (C₂H₅), methyl (CH₃), and a 2'-fluoro-[1,1'-biphenyl]-4-yl group. The carboxylic acid moiety enhances solubility, while the fluorine atom on the biphenyl ring modulates electronic properties and metabolic stability.
Properties
IUPAC Name |
4-cyano-5-ethyl-3-[4-(2-fluorophenyl)phenyl]-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-3-18-16(12-23)19(20(21(25)26)24(18)2)14-10-8-13(9-11-14)15-6-4-5-7-17(15)22/h4-11H,3H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOQSBGHIPAOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1C)C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl derivative, followed by the introduction of the fluoro substituent. The next step involves the formation of the pyrrole ring through cyclization reactions. The cyano and carboxylic acid groups are then introduced through nitrile and carboxylation reactions, respectively. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoro-substituted biphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: 4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic Acid
Key Differences :
- Substituent Variation : The biphenyl-fluoro group in the target compound is replaced by a benzoyl group (C₆H₅CO) in this analog.
- Electronic Effects : The benzoyl group is electron-withdrawing, whereas the 2'-fluoro-biphenyl provides a balance of electron-withdrawing (F) and π-conjugation (biphenyl).
- Binding Interactions : The biphenyl-fluoro moiety may enhance hydrophobic interactions in protein binding pockets compared to the planar benzoyl group.
Data Table :
| Property | Target Compound | Benzoyl Analog |
|---|---|---|
| Core Structure | Pyrrole | Pyrrole |
| Key Substituent | 2'-fluoro-biphenyl | Benzoyl |
| Solubility (Carboxylic Acid) | High | High |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.0 (slightly less lipophilic) |
| Synthetic Complexity | Higher (requires Suzuki coupling) | Lower (acylation step) |
Source : highlights this analog, emphasizing the role of aromatic substituents in diversification .
Quinoline-Based Analog: 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic Acid
Key Differences :
- Core Structure: Quinoline (larger aromatic system) vs. pyrrole.
- Conformational Flexibility : Pyrrole’s smaller ring allows greater rotational freedom, which may enhance binding to flexible enzyme pockets.
Data Table :
| Property | Target Compound | Quinoline Analog |
|---|---|---|
| Aromatic System | Pyrrole (5-membered) | Quinoline (10-membered) |
| Nitrogen Position | 1H-pyrrole (one N) | Quinoline (two N atoms) |
| π-π Stacking Potential | Moderate | High (extended conjugation) |
| Metabolic Stability | Enhanced (F substitution) | May vary (dependent on N oxidation) |
Source: lists this quinoline derivative, illustrating the impact of core structure on physicochemical properties .
Boronic Acid Precursor: (2'-Fluoro-[1,1'-biphenyl]-4-yl) Boronic Acid
Key Differences :
- Functional Group : Carboxylic acid (target) vs. boronic acid (precursor).
- Reactivity : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions, while carboxylic acids participate in hydrogen bonding and salt formation.
- Biological Activity : Carboxylic acids are more common in drug-like molecules due to better solubility and lower toxicity.
Data Table :
| Property | Target Compound | Boronic Acid Precursor |
|---|---|---|
| Functional Group | Carboxylic acid | Boronic acid |
| Synthetic Utility | Final product | Intermediate for coupling |
| Aqueous Solubility | High | Moderate |
| Toxicity Profile | Likely favorable | Potential boron-related concerns |
Source : references this boronic acid, critical for synthesizing biphenyl-containing compounds .
Fluorinated Pyrimidine/Pyrazole Derivatives (EP 1 808 168 B1)
Key Differences :
- Core Heterocycles : Pyrimidine-pyrazole vs. pyrrole.
- Fluorine Position : Fluorine on phenyl vs. biphenyl.
- Pharmacokinetics : Pyrimidine-pyrazole systems often exhibit improved metabolic stability due to fluorine’s resistance to oxidation.
Data Table :
| Property | Target Compound | Pyrimidine-Pyrazole Derivative |
|---|---|---|
| Heterocycle | Pyrrole | Pyrimidine + Pyrazole |
| Fluorine Impact | Enhances biphenyl rigidity | Modulates phenyl ring electronics |
| Molecular Weight | ~400 g/mol | ~450 g/mol |
| Likely Target Class | Kinases/Proteases | Kinases/Cytochrome inhibitors |
Source : and describe fluorinated heterocycles, underscoring fluorine’s role in optimizing drug candidates .
Biological Activity
4-Cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number: 851193-59-4) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a cyano group, an ethyl side chain, and a fluorinated biphenyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula: C23H21FN2O2
- Molecular Weight: 374.43 g/mol
- Structure: The compound features a pyrrole ring substituted with various functional groups that may influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have suggested that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A related study demonstrated that pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Both |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer potential. In vitro studies have indicated that certain structural modifications enhance cytotoxicity against various cancer cell lines. For example, compounds with a similar scaffold showed promising results in inhibiting cell proliferation in breast cancer models.
The biological activity of this compound may involve the inhibition of key enzymes or receptors involved in disease pathways. Pyrroles are known to interact with DNA and RNA, potentially disrupting cellular processes such as replication and transcription.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including those structurally related to the compound . The results indicated that these compounds could inhibit the growth of pathogenic bacteria effectively, suggesting potential applications in developing new antibiotics .
Cancer Cell Line Evaluation
In another study focused on cancer research, derivatives of pyrrole were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications to the pyrrole structure could significantly enhance cytotoxic effects, warranting further investigation into structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
